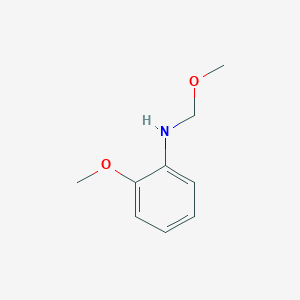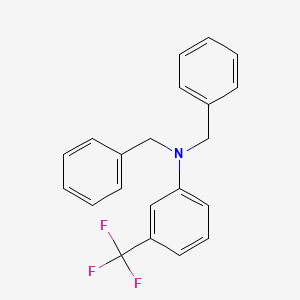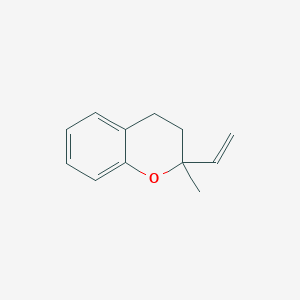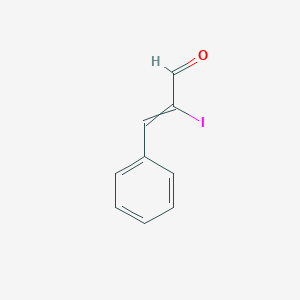![molecular formula C16H26O2S3 B14287241 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol CAS No. 141890-05-3](/img/structure/B14287241.png)
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol is an organic compound characterized by the presence of a methoxy group and a phenolic hydroxyl group attached to a benzene ring. This compound also features a propyl chain substituted with three ethylsulfanyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol typically involves multiple steps, starting with the preparation of the phenolic core. The methoxy group is introduced via methylation of a hydroxybenzene derivative. The propyl chain with ethylsulfanyl groups can be synthesized through a series of substitution reactions, where ethylsulfanyl groups are introduced using reagents like ethylthiol and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methoxy and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated phenolic compounds.
Substitution: Various substituted phenolic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic hydroxyl group can interact with enzymes and proteins, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methoxy-4-propyl-: Similar structure but lacks the ethylsulfanyl groups.
Phenol, 2-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of the propyl chain with ethylsulfanyl groups.
Uniqueness
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol is unique due to the presence of three ethylsulfanyl groups on the propyl chain, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
141890-05-3 |
|---|---|
Molekularformel |
C16H26O2S3 |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
2-methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol |
InChI |
InChI=1S/C16H26O2S3/c1-5-19-15(11-16(20-6-2)21-7-3)12-8-9-13(17)14(10-12)18-4/h8-10,15-17H,5-7,11H2,1-4H3 |
InChI-Schlüssel |
ZEPFNUANLIBTAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(CC(SCC)SCC)C1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



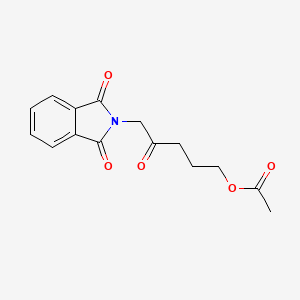


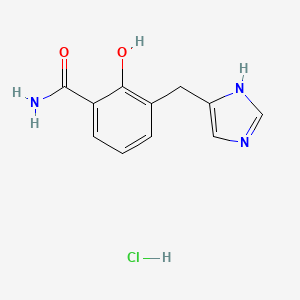

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
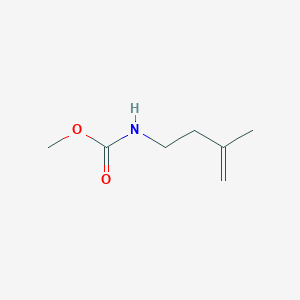
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
